An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 2-Hydroxy-4-sulfobenzoic Acid Dihydrate

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 2-Hydroxy-4-sulfobenzoic Acid Dihydrate

Introduction

In the landscape of pharmaceutical sciences and materials research, the precise characterization of chemical entities is paramount. Aromatic sulfo- and hydroxy-substituted carboxylic acids represent a versatile class of compounds, often employed as building blocks, counter-ions, or active agents. This guide provides a detailed technical exploration of 2-hydroxy-4-sulfobenzoic acid dihydrate, an isomer of the more commonly referenced 5-sulfosalicylic acid. While specific experimental data for this particular isomer is not as prevalent in public literature, this document synthesizes available information with established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its structural attributes, physicochemical properties, and the standard analytical methodologies required for its comprehensive characterization, emphasizing the causality behind experimental design.

Chemical Identity and Molecular Structure

A definitive understanding of a compound begins with its unambiguous identification and a clear picture of its molecular architecture.

Identification

The fundamental identifiers for 2-hydroxy-4-sulfobenzoic acid dihydrate are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-hydroxy-4-sulfobenzoic acid;dihydrate | [1] |

| CAS Number | 116316-88-2 | [1] |

| Molecular Formula | C₇H₁₀O₈S (also written as C₇H₆O₆S·2H₂O) | [1] |

| Molecular Weight | 254.22 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O.O.O | [1] |

| InChIKey | XKAICMWWNHJVPG-UHFFFAOYSA-N | [1] |

| PubChem CID | 71339022 | [1] |

Structural Elucidation

The structure of 2-hydroxy-4-sulfobenzoic acid is derived from a benzoic acid backbone. The key features are:

-

A carboxylic acid group (-COOH) at position C1 of the benzene ring.

-

A hydroxyl group (-OH) at the ortho position (C2).

-

A sulfonic acid group (-SO₃H) at the para position (C4).

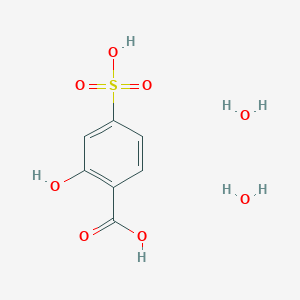

The "dihydrate" designation indicates the presence of two molecules of water of crystallization within the solid-state lattice for every one molecule of the acid. These water molecules are integral to the crystal structure, participating in hydrogen bonding that stabilizes the overall lattice.

Figure 1: 2D structure of 2-hydroxy-4-sulfobenzoic acid.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for applications in drug formulation and material science. The data presented here are primarily computed properties from authoritative databases, which serve as reliable estimates in the absence of extensive published experimental values.[1]

| Property | Value / Expected Behavior | Significance in Research & Development |

| Physical State | Expected to be a white to off-white crystalline solid. | Influences handling, storage, and processing requirements. |

| Melting Point | Not experimentally reported. Related isomer (5-sulfosalicylic acid) melts at ~120°C.[2] | A key indicator of purity and thermal stability. |

| Hydrogen Bond Donors | 5 (from -OH, -COOH, -SO₃H, and 2 H₂O)[1] | High potential for hydrogen bonding, dictating solubility and crystal packing. |

| Hydrogen Bond Acceptors | 8 (from all oxygen atoms)[1] | Complements its hydrogen bonding capability. |

| Aqueous Solubility | Expected to be high. | The presence of three highly polar, protic functional groups (-COOH, -OH, -SO₃H) promotes strong interactions with water, which is crucial for developing aqueous formulations. |

| Acidity (pKa) | Three acidic protons are present. The expected pKa values, in order of increasing basicity, are: 1. Sulfonic Acid (-SO₃H): pKa₁ < 1 (strongly acidic) 2. Carboxylic Acid (-COOH): pKa₂ ≈ 2-4 3. Phenolic Hydroxyl (-OH): pKa₃ ≈ 9-11 | Determines the compound's charge state at a given pH, which profoundly impacts its solubility, lipophilicity, and interaction with biological targets. |

The Critical Role of Acidity (pKa)

The molecule possesses three distinct acidic centers, leading to a pH-dependent speciation. Understanding this is vital for controlling its behavior in solution. The sulfonic acid group is highly acidic and will be deprotonated under all but the most extreme acidic conditions. The carboxylic acid is next, followed by the much weaker phenolic hydroxyl group.

Caption: pH-dependent dissociation of 2-hydroxy-4-sulfobenzoic acid.

Predicted Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for chemical identification and structural confirmation. Below are the predicted characteristics for this molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be complex due to the multiple functional groups. Key absorption bands would include:

-

A very broad peak from ~3600 to 2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, phenolic hydroxyl, and water molecules.

-

A sharp C=O stretch for the carboxylic acid around 1700-1680 cm⁻¹.

-

S=O stretching vibrations for the sulfonic acid group, typically appearing as strong bands around 1350 cm⁻¹ and 1175 cm⁻¹.

-

C-O stretching and O-H bending vibrations around 1400-1200 cm⁻¹.

-

Aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see three distinct signals in the aromatic region (likely between 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (multiplicity) would be indicative of their coupling with each other. Additionally, broad, exchangeable signals for the acidic protons of the -OH, -COOH, and -SO₃H groups would be present, along with a signal for the water molecules.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons, plus an additional signal for the carboxyl carbon (~165-175 ppm). The chemical shifts would be influenced by the electron-withdrawing or -donating nature of the substituents.

-

-

UV-Vis Spectroscopy: The substituted benzene ring acts as a chromophore. An aqueous or ethanolic solution would likely exhibit strong absorption bands in the UV region, typically between 210 nm and 320 nm, corresponding to π→π* electronic transitions of the aromatic system.

Standard Analytical & Characterization Protocols

To ensure the identity, purity, and quality of 2-hydroxy-4-sulfobenzoic acid dihydrate in a research or development setting, a set of validated analytical methods is essential. The following are standard, field-proven protocols.

Protocol: Purity Determination by Reverse-Phase HPLC

Causality: This method is the cornerstone for assessing the purity of non-volatile organic acids. A C18 (octadecylsilyl) stationary phase is chosen for its ability to retain aromatic compounds via hydrophobic interactions. An acidic mobile phase (e.g., using phosphoric acid) is critical to suppress the ionization of the carboxylic and sulfonic acid groups, ensuring a single, well-defined peak shape and consistent retention time. UV detection is ideal due to the compound's strong aromatic chromophore.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of water and acetonitrile to a final volume of 100 mL to create a 100 µg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 230 nm (or a determined λ_max).

-

Column Temperature: 30°C.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 70% B

-

15-17 min: Hold at 70% B

-

17-18 min: Return to 5% B

-

18-25 min: Re-equilibration at 5% B

-

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Caption: Standard workflow for HPLC purity analysis.

Protocol: Aqueous Solubility by Shake-Flask Method (OECD 105)

Causality: This is the gold-standard method for determining aqueous solubility. It ensures that equilibrium is reached between the solid material and the solution, providing a thermodynamically stable solubility value. Temperature control is critical as solubility is temperature-dependent.

Methodology:

-

Add an excess amount of 2-hydroxy-4-sulfobenzoic acid dihydrate to a known volume of purified water (e.g., 10 mL) in a sealed, glass flask. The excess solid ensures saturation.

-

Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a minimum of 24 hours to allow equilibrium to be reached. A preliminary test can confirm the time needed to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the sample) is recommended.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as the HPLC method described above or UV-Vis spectrophotometry against a calibration curve.

-

The resulting concentration is the aqueous solubility at the specified temperature.

Conclusion

2-Hydroxy-4-sulfobenzoic acid dihydrate is a multifunctional aromatic compound whose utility is deeply rooted in its physicochemical properties. Its high polarity, multiple hydrogen bonding sites, and distinct acidic centers define its behavior in both solid and solution states. While it is a less-common isomer, a thorough characterization based on the principles and protocols outlined in this guide is essential for its effective application. By combining predictive analysis based on its structure with robust, standardized experimental workflows, researchers can confidently establish the identity, purity, and key performance-related attributes of this compound, paving the way for its successful integration into advanced scientific and industrial applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723734, Sulfosalicylic acid dihydrate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71339022, 2-Hydroxy-4-sulfobenzoic acid;dihydrate. Retrieved from [Link].

-

precisionFDA (2025). Substance Details for SULFOSALICYLIC ACID DIHYDRATE. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7322, Sulfosalicylic acid. Retrieved from [Link].

-

Longdom Publishing (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link].